molecular formula C24H18ClN5O2 B12761886 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide CAS No. 116989-93-6

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B12761886
CAS No.: 116989-93-6
M. Wt: 443.9 g/mol
InChI Key: BOZQSZAGSZEBFC-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method includes the oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes under metal-free conditions . This method provides a convenient and efficient approach to various acylated quinoxalines from readily available starting materials with excellent regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidative coupling , reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various acylated quinoxalines, reduced quinoxalines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can undergo acid-catalyzed rearrangements, leading to the formation of benzimidazoles when exposed to nucleophilic reactants . These interactions can affect various biological pathways and processes, making the compound useful for studying and manipulating these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.

Properties

CAS No.

116989-93-6

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-11-8-16(25)12-18(21)23-24(30)28-20-5-3-2-4-19(20)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+

InChI Key

BOZQSZAGSZEBFC-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.